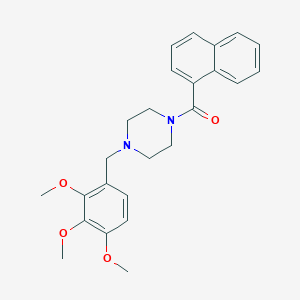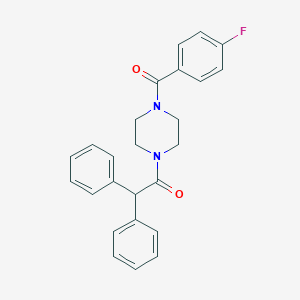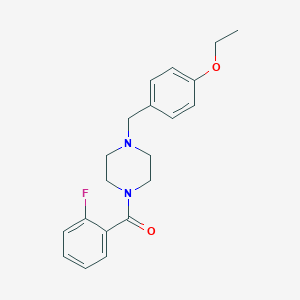
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various medical fields.
作用机制
The mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. NAP has been shown to interact with the serotonin and dopamine receptors, as well as the sigma-1 receptor, which is involved in the regulation of cellular stress responses and neuroprotection. NAP also modulates the activity of various enzymes and transcription factors involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases and cyclooxygenase-2. NAP has also been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, NAP has been shown to have antioxidant and anti-inflammatory effects, which can potentially protect against oxidative stress and inflammation-related diseases.
实验室实验的优点和局限性
NAP has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis and scalability. However, there are also some limitations to using NAP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on NAP, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various medical fields. Additionally, further studies are needed to fully understand the potential side effects of NAP and its toxicity profile. Overall, NAP has significant potential as a therapeutic agent and warrants further investigation.
合成方法
NAP can be synthesized using a multi-step process that involves the reaction of 1-naphthoyl chloride with 2,3,4-trimethoxybenzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and crystallization. This method has been optimized to produce high yields of NAP with high purity and can be easily scaled up for large-scale production.
科学研究应用
NAP has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, NAP has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative disease research, NAP has been shown to have neuroprotective effects and can potentially be used to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In inflammation research, NAP has been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory bowel disease and rheumatoid arthritis.
属性
产品名称 |
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
分子式 |
C25H28N2O4 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
naphthalen-1-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-12-11-19(23(30-2)24(22)31-3)17-26-13-15-27(16-14-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-12H,13-17H2,1-3H3 |
InChI 键 |
ANGHRGCFPZXVOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)
![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)




![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)
